molecular formula C12H15Cl2N5 B11298696 2-butyl-N-(2,4-dichlorobenzyl)-2H-tetrazol-5-amine

2-butyl-N-(2,4-dichlorobenzyl)-2H-tetrazol-5-amine

Cat. No.: B11298696
M. Wt: 300.18 g/mol
InChI Key: WJDYRJSBTKJVGQ-UHFFFAOYSA-N
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Description

2-butyl-N-(2,4-dichlorobenzyl)-2H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-N-(2,4-dichlorobenzyl)-2H-tetrazol-5-amine typically involves the reaction of 2,4-dichlorobenzylamine with butyl isocyanide and sodium azide under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-butyl-N-(2,4-dichlorobenzyl)-2H-tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or electrophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

2-butyl-N-(2,4-dichlorobenzyl)-2H-tetrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-butyl-N-(2,4-dichlorobenzyl)-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-butyl-N-(2,4-dichlorobenzyl)-2H-tetrazol-5-amine
  • 2-butyl-N-(2,4-dichlorophenyl)-2H-tetrazol-5-amine
  • 2-butyl-N-(2,4-dichlorobenzyl)-2H-tetrazol-5-thiol

Uniqueness

This compound is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorobenzyl group enhances its reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H15Cl2N5

Molecular Weight

300.18 g/mol

IUPAC Name

2-butyl-N-[(2,4-dichlorophenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C12H15Cl2N5/c1-2-3-6-19-17-12(16-18-19)15-8-9-4-5-10(13)7-11(9)14/h4-5,7H,2-3,6,8H2,1H3,(H,15,17)

InChI Key

WJDYRJSBTKJVGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1N=C(N=N1)NCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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